Fenoxedil
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Overview
Description
Fenoxedil is a chemical compound known for its strong class I antiarrhythmic effect, similar to quinidine . It has the molecular formula C28H42N2O5 and a molecular weight of 486.65 g/mol . This compound was initially developed for its potential use in treating cardiac arrhythmias but has since been largely abandoned due to toxicity concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoxedil can be synthesized through a multi-step process involving the reaction of 2-(4-butoxyphenoxy)acetic acid with 2,5-diethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-diethylaminoethyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Fenoxedil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions include various substituted derivatives and metabolites that retain the core structure of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study antiarrhythmic agents and their mechanisms.
Biology: Investigated for its effects on cellular ion channels and membrane potentials.
Medicine: Explored for its potential therapeutic effects in treating cardiac arrhythmias.
Mechanism of Action
Fenoxedil exerts its effects by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This action is similar to that of other class I antiarrhythmic agents, which target the fast sodium channels and reduce excitability and conduction velocity in the heart .
Comparison with Similar Compounds
Similar Compounds
Quinidine: Another class I antiarrhythmic agent with a similar mechanism of action.
Procainamide: Used to treat cardiac arrhythmias with a comparable effect on sodium channels.
Lidocaine: A local anesthetic with antiarrhythmic properties.
Uniqueness
Fenoxedil is unique in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. its high toxicity has limited its clinical use compared to other similar compounds .
Properties
CAS No. |
54063-40-0 |
---|---|
Molecular Formula |
C28H42N2O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3 |
InChI Key |
OBQUKWIVMOIRGG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |
Key on ui other cas no. |
54063-40-0 |
Related CAS |
27471-60-9 (mono-hydrochloride) |
Synonyms |
fenoxedil fenoxedil monohydrochloride Suplexedil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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